
1H-Indazole-3,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an indazole core with carboxylic acid groups at the 3rd and 7th positions, making it a valuable compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-3,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the reaction of benzonitrile with hydrazine under specific conditions to produce benzylidenehydrazine, which then undergoes cyclization .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure high yields and purity. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without the use of catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Indazole-3,7-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indazole-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 1H-Indazole-5-carboxylic acid
Comparison: 1H-Indazole-3,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 3rd and 7th positions, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2H-indazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-1-2-4-6(5)10-11-7(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
GKVSLGHRWYRDSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


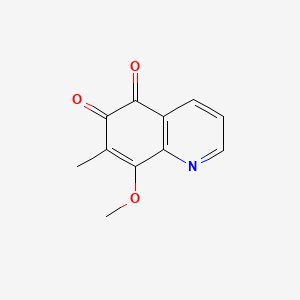

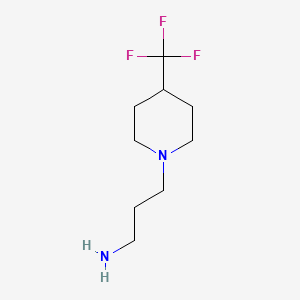
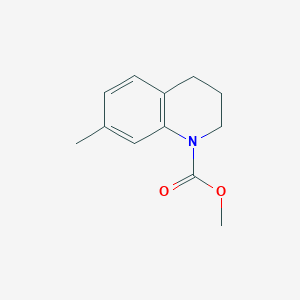
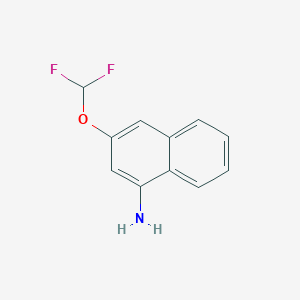

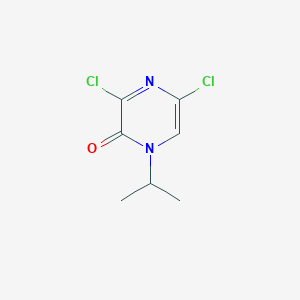
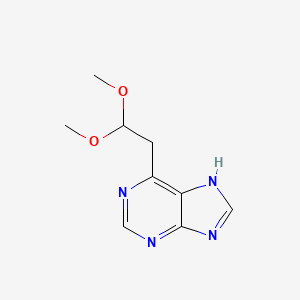
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)
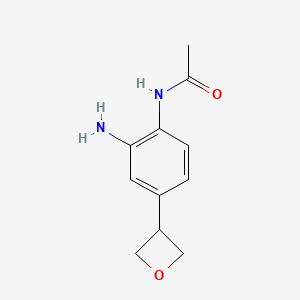
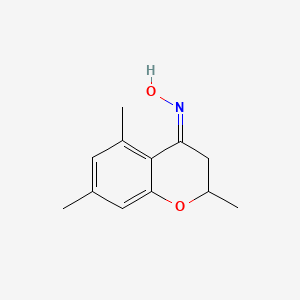


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
